molecular formula C10H10N4O2 B2362843 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 677759-21-6

1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B2362843
CAS No.: 677759-21-6
M. Wt: 218.216
InChI Key: YZGZEYNNRSNAPT-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole is an organic compound belonging to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a 3-methylbenzyl group and a nitro group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of 3-methylbenzyl chloride with 3-nitro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.

    Cyclization: Catalysts such as Lewis acids, elevated temperatures.

Major Products Formed:

    Reduction: 1-(3-Methylbenzyl)-3-amino-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    1-(3-Methylbenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activities.

    3-Nitro-1H-1,2,4-triazole: Lacks the 3-methylbenzyl group, affecting its chemical reactivity and applications.

    1-(3-Methylbenzyl)-3-amino-1H-1,2,4-triazole: Formed by the reduction of the nitro group, with potential differences in biological activity.

Uniqueness: 1-(3-Methylbenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the 3-methylbenzyl and nitro groups, which confer specific chemical reactivity and biological properties. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-8-3-2-4-9(5-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZEYNNRSNAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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